4,4'-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol)
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Overview
Description
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is an organic compound with the molecular formula C26H38O2. It is known for its antioxidant properties and is commonly used in various industrial applications, particularly in the stabilization of polymers and rubbers .
Preparation Methods
The synthesis of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) typically involves the reaction of 3-tert-butyl-5-methylphenol with butane-1,1-diyl chloride under basic conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions. Industrial production methods often utilize large-scale reactors and continuous flow systems to ensure high yield and purity .
Chemical Reactions Analysis
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) undergoes several types of chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones under strong oxidizing conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) has a wide range of scientific research applications:
Chemistry: It is used as a stabilizer in polymer chemistry to prevent degradation of polymers during processing and use.
Biology: The compound’s antioxidant properties make it useful in studies related to oxidative stress and cellular damage.
Medicine: Research is ongoing into its potential use in pharmaceuticals as an antioxidant agent to protect against oxidative damage in various diseases.
Mechanism of Action
The antioxidant activity of 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is primarily due to its ability to donate hydrogen atoms from its phenolic groups to free radicals, thereby neutralizing them. This prevents the free radicals from causing oxidative damage to other molecules. The compound’s molecular targets include reactive oxygen species and other free radicals, and it operates through pathways involving radical scavenging and inhibition of oxidative chain reactions .
Comparison with Similar Compounds
4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
- 4,4’-(Butane-2,2-diyl)diphenol
- 4,4’-Methylenediphenol
- Diphenolic acid
- 4,4’-(4-Methylpentane-2,2-diyl)diphenol
These compounds share structural similarities but differ in their specific substituents and the positions of these substituents on the phenolic rings. The unique combination of tert-butyl and methyl groups in 4,4’-(Butane-1,1-diyl)bis(3-tert-butyl-5-methylphenol) contributes to its distinct antioxidant properties and makes it particularly effective in stabilizing polymers and rubbers .
Properties
CAS No. |
22770-93-0 |
---|---|
Molecular Formula |
C26H38O2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
3-tert-butyl-4-[1-(2-tert-butyl-4-hydroxy-6-methylphenyl)butyl]-5-methylphenol |
InChI |
InChI=1S/C26H38O2/c1-10-11-20(23-16(2)12-18(27)14-21(23)25(4,5)6)24-17(3)13-19(28)15-22(24)26(7,8)9/h12-15,20,27-28H,10-11H2,1-9H3 |
InChI Key |
VWQJDBDBKBVVBX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1C)O)C(C)(C)C)C2=C(C=C(C=C2C)O)C(C)(C)C |
Origin of Product |
United States |
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